Laminarihexaose

Description

Properties

IUPAC Name |

(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLVBYSZGVKHIZ-GDDRYJORSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183966 | |

| Record name | Laminarihexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

990.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29842-30-6 | |

| Record name | Laminarihexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029842306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laminarihexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

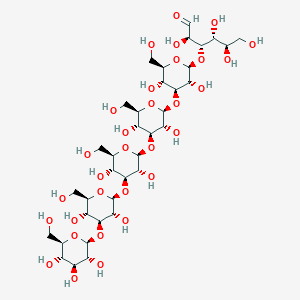

The Chemical Architecture of Laminarihexaose: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose is a complex carbohydrate, specifically an oligosaccharide, that plays a significant role in various biological processes. As a fundamental unit of laminarin, a storage glucan found in brown algae, its structure is of considerable interest to researchers in fields ranging from immunology to biofuel development.[1][2] This technical guide provides a detailed examination of the chemical structure of this compound, methods for its characterization, and its higher-order structural arrangements.

Chemical Structure and Properties

This compound is a linear oligosaccharide composed of six D-glucose monosaccharide units. These units are linked together by β-(1→3)-glycosidic bonds.[3][4][5] The chemical formula for this compound is C36H62O31, and it has a molecular weight of approximately 990.86 g/mol .[4][6] The IUPAC name for this compound is β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-D-glucose.[4]

Key Structural Features:

-

Monosaccharide Unit: D-glucose

-

Glycosidic Linkage: β-(1→3)

-

Degree of Polymerization: 6

The β-(1→3)-linkage dictates the overall three-dimensional shape of the molecule, leading to a helical conformation.[7] This specific arrangement is crucial for its recognition by various proteins, including enzymes and immune receptors.

Quantitative Structural Data

| Property | Value | Reference |

| Molecular Formula | C36H62O31 | [4][6] |

| Molecular Weight | 990.86 g/mol | [6] |

| CAS Number | 29842-30-6 | [4] |

Higher-Order Structure and Conformation

Studies have revealed that this compound can adopt complex three-dimensional structures. X-ray crystallography of this compound in complex with proteins has shown that it can form a pseudo-quadruplex structure. This arrangement is thought to mimic the triple helical structure of the larger β-glucan polymer.[7][8] The stability of this helical structure is maintained by inter-strand hydrogen bonds between the 2-OH groups of the glucose residues, as well as intra-strand and inter-residue hydrogen bonds.[7] In some instances, the glucopyranose rings within the hexasaccharide have been observed to adopt a twist-boat conformation.[3]

Experimental Protocols for Structural Elucidation

The determination of the chemical structure of this compound relies on several advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of oligosaccharides.

Methodology:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D2O).

-

Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.[9]

-

Spectral Analysis:

-

The anomeric protons (H-1) of the β-linked glucose residues typically appear in a specific region of the ¹H NMR spectrum.[10][11]

-

The large coupling constants between H-1 and H-2 are characteristic of the β-anomeric configuration.

-

2D NMR experiments are used to assign all proton and carbon signals and to establish the (1→3) linkages between the glucose units by observing correlations between the anomeric proton of one residue and the C-3 of the adjacent residue.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and sequence of oligosaccharides.

Methodology:

-

Ionization: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase ions of the this compound molecule.[2][12]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured to determine the precise molecular weight.

-

Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) is used to fragment the parent ion. The resulting fragment ions provide information about the sequence of the monosaccharide units and the positions of the glycosidic linkages.

X-ray Crystallography

X-ray crystallography provides detailed three-dimensional structural information of molecules in their crystalline state.

Methodology:

-

Crystallization: High-purity this compound, often in complex with a binding protein, is crystallized under specific conditions of temperature, pH, and precipitant concentration.

-

Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the molecule can be determined and the three-dimensional structure is modeled.[3]

Visualizing the Structure of this compound

The following diagram illustrates the linear sequence and glycosidic linkages of this compound.

Caption: Chemical structure of this compound.

References

- 1. This compound | 29842-30-6 [chemicalbook.com]

- 2. Analysis of the structural heterogeneity of laminarin by electrospray-ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the beta-1,3-glucan, laminarahexaose: NMR and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C36H62O31 | CID 169096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Exploring a novel β-1,3-glucanosyltransglycosylase, MlGH17B, from a marine Muricauda lutaonensis strain for modification of laminari-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 29842-30-6 | OL01710 | Biosynth [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Laminarihexaose: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Laminarihexaose, a β-glucan oligosaccharide, for researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, details relevant experimental methodologies, and explores its role in biological signaling pathways.

Core Molecular Attributes

This compound is an oligosaccharide composed of six glucose units linked by β-1,3 glycosidic bonds. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₆₂O₃₁ | [1][2] |

| Average Molecular Weight | 990.86 g/mol | [2][3] |

| Monoisotopic Molecular Weight | 990.32750517 Da | [1] |

Biological Activity and Signaling Pathways

This compound, as a component of laminarin, is recognized for its immunomodulatory activities, primarily through its interaction with the Dectin-1 receptor, a C-type lectin receptor crucial for antifungal innate immune responses.[1] The interaction of β-glucans like laminarin and its oligosaccharides with Dectin-1 can lead to a complex signaling cascade. Depending on factors such as purity, molecular weight, and branching, laminarin preparations can act as either Dectin-1 agonists, initiating an immune response, or antagonists, blocking it.[1][4]

The activation of Dectin-1 by an agonist triggers a signaling pathway that is critical for host defense. This pathway enhances phagocytosis, promotes the production of reactive oxygen species (ROS), and stimulates the release of pro-inflammatory cytokines, thereby bridging the innate and adaptive immune systems.[5][6]

Below is a diagram illustrating the Dectin-1 signaling pathway upon agonist binding.

Quantitative Bioactivity Data

The biological activities of laminarin and its oligosaccharide derivatives have been quantified in various studies. The following table summarizes key findings, including antioxidant and anti-inflammatory properties. It is important to note that the bioactivity can be influenced by the molecular weight and structure of the oligosaccharide.

| Biological Activity | Assay | Test Substance | IC₅₀ / Activity | Source(s) |

| Antioxidant | DPPH radical scavenging | Low molecular weight laminarin (2h hydrolysate) | IC₅₀: 15.7 µg/mL | [7] |

| Antioxidant | ABTS radical scavenging | Low molecular weight laminarin (2h hydrolysate) | IC₅₀: 28.4 µg/mL | [7] |

| Anti-diabetic | α-amylase inhibition | Low molecular weight laminarin (2h hydrolysate) | IC₅₀: 46.6 µg/mL | [7] |

| Anti-diabetic | α-glucosidase inhibition | Low molecular weight laminarin (2h hydrolysate) | IC₅₀: 25.5 µg/mL | [7] |

| Anti-inflammatory | NF-κB Inhibition | Tannat grape pomace extracts | Inhibition of TNF-alpha mediated NF-κB activation | [8] |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Morus alba ethyl acetate (B1210297) extract | IC₅₀: 10.81 ± 1.41 µg/mL | [9] |

Experimental Protocols

Preparation of Laminari-oligosaccharides by Acid Hydrolysis

Laminari-oligosaccharides, including this compound, can be produced from the partial acid hydrolysis of laminaran.[2]

Workflow:

Detailed Steps:

-

Hydrolysis: Laminaran derived from Laminaria digitata is subjected to partial acid hydrolysis. Optimal conditions have been reported as a hydrolysis time of 55 minutes at a temperature of 71°C with an acid concentration of 1.00 mol/L.[2]

-

Purification: The resulting laminari-oligosaccharides (LOs) of varying degrees of polymerization (DP) are purified. Size-exclusion chromatography using a resin like Bio-Gel P-2 is an effective method for this separation.[2]

-

Structural Analysis: The structure of the purified oligosaccharides is confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) to identify fractions corresponding to laminaribiose (B1201645) (DP2) through this compound (DP6) and higher.[2]

Analysis of Hydrolysis Products by Thin Layer Chromatography (TLC)

The products of enzymatic or acid hydrolysis of laminari-oligosaccharides can be analyzed by Thin Layer Chromatography (TLC).[3][10]

Workflow:

Detailed Steps:

-

Sample Preparation: Purified laminarinase (0.05 U) is added to a 5 mg/mL solution of the laminari-oligosaccharide (e.g., this compound) in 50 mM sodium acetate buffer (pH 5.0) and incubated.[3][10]

-

TLC Plate Spotting: The hydrolysis products, along with standards (glucose, laminaribiose, etc.), are spotted onto a silica (B1680970) gel 60 TLC plate.[3][10]

-

Development: The chromatogram is developed using an appropriate solvent system.

-

Visualization: The separated spots are visualized by spraying the TLC plate with a reagent, such as a mixture of ethanol (B145695) and sulfuric acid (95:5), followed by heating at 100°C for 5-10 minutes.[3]

-

Analysis: The hydrolysis products are identified by comparing their migration distance to that of the known standards.[3][10]

References

- 1. Immunoregulatory activity of the natural product laminarin varies widely as a result lt of its physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. This compound Oligosaccharide | Megazyme [megazyme.com]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. rug.nl [rug.nl]

Biological activity of beta-1,3-glucan oligosaccharides

An In-depth Technical Guide to the Biological Activity of Beta-1,3-Glucan Oligosaccharides

Executive Summary: Beta-glucans, particularly those with a β-1,3-linked D-glucose backbone, are potent biological response modifiers with significant immunomodulatory properties. These polysaccharides, found in the cell walls of fungi, yeasts, bacteria, and cereals, are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). Their interaction with specific pattern recognition receptors (PRRs) on immune cells triggers a cascade of signaling events, leading to diverse cellular responses including phagocytosis, cytokine production, and the generation of reactive oxygen species. The structure of the β-glucan, including its molecular weight, degree of branching, and tertiary conformation (e.g., triple or single helix), critically influences its biological activity. This guide provides a detailed examination of the structure-activity relationship of β-1,3-glucan oligosaccharides, their receptor-mediated signaling pathways, key immunomodulatory effects, and standard experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of these compounds.

Introduction to Beta-1,3-Glucan Oligosaccharides

Beta-glucans are a heterogeneous group of polysaccharides composed of D-glucose monomers linked by β-glycosidic bonds.[1] Their structure consists of a primary chain of β-(1,3) and/or β-(1,4)-glucopyranosyl units, often with side chains of varying lengths and branches.[2] Fungal and yeast β-glucans, which are particularly potent immunostimulants, are characterized by a β-(1,3)-linked backbone with β-(1,6)-linked side branches.[2][3] These molecules are not synthesized by animals and are therefore recognized as non-self by the innate immune system, allowing them to function as powerful immunomodulators.[4][5] Their biological and immuno-pharmacological activities are highly dependent on their specific structural characteristics.[6]

Structure-Activity Relationship

The immunomodulatory capacity of β-1,3-glucans is not uniform; it is intricately linked to their physicochemical properties. Key structural features determining their biological efficacy include molecular weight, branching frequency, and conformation.[2][6]

-

Molecular Weight and Branching: Higher molecular weight and a greater degree of β-(1,6) branching are generally associated with more potent immunomodulatory activity.[3][7] For instance, studies on the (1→3)-β-D-glucan grifolan (GRN) showed that the highest molecular weight fraction (Mr ≥ 450,000) exhibited the strongest induction of tumor necrosis factor-alpha (TNF-α) from macrophages.[7] Conversely, debranching the side chains of a high-molecular-weight glucan that was initially inactive resulted in it gaining TNF-α inducing activity, suggesting that both high molecular weight and a lower branching ratio can be important factors.[7] The minimal subunit structure for Dectin-1 activation has been identified as a β-(1,3)-D-glucan oligosaccharide with a backbone of at least seven glucose units and a single (1,6)-β-linked side-chain.[8]

-

Conformation and Solubility: β-1,3-glucans can exist in different conformations, such as a triple helix, single helix, or random coil.[2][6] The triple-helical structure is the predominant form in fungal cell walls and is considered important for recognition by immune receptors.[2][8] While some studies suggest that the triple helix conformation leads to greater antitumor activity, others have found that single-strand chains show higher bioactivity.[2][8] The relationship between conformation and immunomodulatory properties is complex and continues to be an area of active research.[2] Furthermore, the solubility of β-glucans plays a crucial role; particulate (insoluble) β-glucans are generally potent activators of immune responses, while the activity of soluble β-glucans is more debated and may differ between species and receptor isoforms.[4][9][10]

Mechanisms of Action: Receptor Recognition and Signaling

β-1,3-Glucan oligosaccharides exert their effects by binding to several pattern recognition receptors (PRRs) on the surface of innate immune cells, primarily macrophages, dendritic cells (DCs), neutrophils, and natural killer (NK) cells.[1][10] The principal receptors involved are Dectin-1, Complement Receptor 3 (CR3), and Toll-like Receptors (TLRs), which can act independently or in concert to initiate downstream signaling.[8][11]

Dectin-1 Signaling Pathway

Dectin-1, a C-type lectin receptor (CLR), is widely regarded as the primary receptor for β-1,3-glucans.[4][12] It specifically recognizes β-(1,3)- and β-(1,6)-linked glucans.[11][12] The binding of particulate β-glucans to Dectin-1 triggers receptor clustering and the formation of a "phagocytic synapse".[13] This initiates a signaling cascade through the phosphorylation of an immunoreceptor tyrosine-based activation (ITAM)-like motif in its cytoplasmic tail by Src family kinases.[11][12] This leads to the recruitment and activation of Spleen tyrosine kinase (Syk), which in turn activates the CARD9-Bcl10-Malt1 complex.[13][14] This signaling hub ultimately leads to the activation of canonical NF-κB and MAPK pathways, driving the transcription of genes for pro-inflammatory cytokines, chemokines, and other effector molecules.[13][15]

Complement Receptor 3 (CR3) Signaling Pathway

Complement Receptor 3 (CR3, also known as Mac-1 or CD11b/CD18) is another key receptor for β-glucans on neutrophils, macrophages, and NK cells.[16][17] Unlike Dectin-1, CR3 requires dual ligation for cytotoxic activation. It must simultaneously bind to iC3b-opsonized target cells (e.g., tumor cells) and a β-glucan molecule.[16][18] This dual binding primes the receptor, leading to the activation of Syk and subsequent signaling through the phosphatidylinositol 3-kinase (PI3K) pathway, ultimately triggering phagocytosis and cytotoxicity.[16][19] Interestingly, evidence suggests that large β-glucan particles are processed by macrophages into smaller, soluble fragments that are then able to bind to CR3 on other effector cells like neutrophils to mediate this effect.[16][19]

Toll-Like Receptor (TLR) Crosstalk

β-glucans can also modulate immune responses through Toll-like Receptors, particularly TLR2 and TLR4, often in synergy with Dectin-1.[11][20] Zymosan, a yeast cell wall preparation rich in β-glucan, is known to bind to a TLR2/TLR6 heterodimer.[3] This interaction can trigger MyD88-dependent signaling pathways, which also culminate in NF-κB activation.[11][21] Some studies suggest that β-glucans can attenuate TLR-mediated signaling; for example, pre-treatment of microglia with particulate β-glucan was shown to inhibit subsequent cytokine production induced by TLR2 and TLR4 agonists.[20] This suggests a complex crosstalk between the Dectin-1 and TLR pathways, where β-glucans can either act as co-stimulants or as modulators of the inflammatory response.[20][22]

Immunomodulatory Effects

The activation of Dectin-1, CR3, and TLRs by β-1,3-glucan oligosaccharides results in a broad spectrum of immunomodulatory activities.

Cytokine Production

A primary outcome of β-glucan recognition is the synthesis and secretion of a wide array of cytokines and chemokines by macrophages and DCs. These signaling molecules orchestrate the subsequent immune response, activating and recruiting other immune cells.[10][11] The specific cytokine profile can vary depending on the β-glucan's structure and the responding cell type.

The following table summarizes quantitative data on cytokine production induced by various β-glucan preparations from selected studies.

| β-Glucan/Oligosaccharide | Cell Type | Concentration | Cytokine | Result | Reference |

| Synthetic Oligosaccharides (OLMDP4, OLMDP5) | Human Keratinocytes (HaCaT) | 50 µg/mL | IL-6 | ~150-200 pg/mL (vs. <50 pg/mL in control) | [23] |

| Synthetic Oligosaccharides (OLMDP4, OLMDP5) | Human Keratinocytes (HaCaT) | 50 µg/mL | IL-8 | ~1800-2000 pg/mL (vs. ~600 pg/mL in control) | [23] |

| Particulate β-glucan (pre-treatment) | Primary Microglia | 100 µg/mL (2h pre-tx) | TNF-α (LPS-induced) | Inhibition: ~800 pg/mL (vs. ~1600 pg/mL with LPS alone) | [20] |

| Particulate β-glucan (pre-treatment) | Primary Microglia | 100 µg/mL (2h pre-tx) | IL-6 (LPS-induced) | Inhibition: ~1200 pg/mL (vs. ~2500 pg/mL with LPS alone) | [20] |

| Particulate β-glucan (pre-treatment) | Primary Microglia | 100 µg/mL (2h pre-tx) | TNF-α (Pam3Csk4-induced) | Inhibition: ~400 pg/mL (vs. ~1000 pg/mL with Pam alone) | [20] |

| Grifolan (GRN, Mr≥450,000) | Murine Macrophages (RAW264.7) | 100 µg/mL | TNF-α | ~1200 pg/mL (vs. <100 pg/mL in control) | [7] |

Phagocytosis and Respiratory Burst

β-glucans enhance the ability of phagocytes like macrophages and neutrophils to engulf and destroy pathogens.[4][5] Dectin-1 signaling directly promotes the phagocytosis of β-glucan-bearing particles, such as fungal cells.[12] This process is often accompanied by a respiratory burst, which is the rapid production of reactive oxygen species (ROS) by the NADPH oxidase complex, a critical mechanism for killing internalized microbes.[1][9]

Key Experimental Protocols

Evaluating the biological activity of β-1,3-glucan oligosaccharides requires a suite of standardized in vitro and in vivo assays.

Quantification of Beta-Glucans

Accurate quantification of β-glucan content is a prerequisite for any activity study.

-

Principle: This involves enzymatic hydrolysis of β-glucans into glucose, followed by a colorimetric assay to measure the released glucose. Commercial kits, such as the Megazyme β-Glucan Assay Kit, are widely used.[24][25]

-

Methodology:

-

The sample is treated with lichenase to hydrolyze β-(1,3)(1,4)-glucan and with β-glucosidase to hydrolyze the resulting oligosaccharides to glucose.

-

For total β-glucan, a separate hydrolysis is performed.

-

The released glucose is quantified using a glucose oxidase/peroxidase (GOPOD) reagent.

-

Absorbance is read at 510 nm and compared to a glucose standard curve.

-

Cytokine Production Assay (ELISA)

This assay measures the amount of specific cytokines secreted by immune cells in response to β-glucan stimulation.

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect a target cytokine.

-

-

Cell Stimulation: Isolate primary immune cells (e.g., microglia, macrophages) or use a cell line (e.g., RAW264.7). Culture the cells and stimulate them with various concentrations of the β-glucan preparation for a defined period (e.g., 16-24 hours).

-

Supernatant Collection: Centrifuge the cell culture plates and carefully collect the supernatant, which contains the secreted cytokines.

-

ELISA Procedure: a. A microplate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) is incubated with the collected supernatants and standards. b. After washing, a biotinylated detection antibody is added, followed by an enzyme-linked avidin (B1170675) (e.g., streptavidin-HRP). c. A substrate solution is added, which develops a color in proportion to the amount of bound cytokine. d. The reaction is stopped, and the absorbance is measured using a microplate reader.

-

Quantification: The cytokine concentration in the samples is determined by interpolating from the standard curve.

-

NF-κB Activation Assay (Western Blot)

This assay determines if a signaling pathway is activated by detecting the phosphorylation of key proteins like NF-κB.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.

-

Methodology: [20]

-

Cell Stimulation and Lysis: Stimulate cells with β-glucan for a shorter duration (e.g., 5-30 minutes) to capture transient signaling events. Lyse the cells to release proteins.

-

Protein Quantification: Determine the total protein concentration in the lysates to ensure equal loading.

-

SDS-PAGE: Separate proteins by molecular weight using polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-NF-κB p65). c. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of phosphorylated protein.

-

Applications in Drug Development

The potent immunomodulatory activities of β-1,3-glucan oligosaccharides make them attractive candidates for various therapeutic applications.[27]

-

Cancer Immunotherapy: By activating macrophages, neutrophils, and NK cells, β-glucans can enhance the immune system's ability to recognize and destroy tumor cells.[5][16] They are often explored as adjuvants in combination with monoclonal antibody therapies, where they can prime CR3 on phagocytes to enhance the killing of iC3b-opsonized cancer cells.[16][19]

-

Anti-Infective Agents: β-glucans can bolster the body's defense against a wide range of pathogens, including bacteria, fungi, and viruses, by enhancing the functional capacity of key innate immune cells.[5][10]

-

Vaccine Adjuvants: The ability of β-glucans to stimulate DCs and promote cytokine release makes them promising adjuvants to enhance the immunogenicity of vaccines, potentially leading to stronger and more durable immune responses.

-

Targeted Drug Delivery: β-glucan micro- and nanoparticles can be used to specifically target immune cells, like macrophages, that express β-glucan receptors.[28] This provides a platform for the targeted delivery of drugs, antigens, or other therapeutic agents directly to these cells.[28]

Conclusion and Future Perspectives

Beta-1,3-glucan oligosaccharides are versatile biomolecules with a profound ability to modulate the innate immune system. Their biological activity is dictated by a complex structure-activity relationship, and their effects are mediated through well-defined signaling pathways involving receptors like Dectin-1 and CR3. The capacity to stimulate robust anti-tumor and anti-microbial responses has positioned them as leading candidates for the development of novel immunotherapies, adjuvants, and drug delivery systems. Future research will likely focus on refining the understanding of how specific oligosaccharide structures translate to precise immunological outcomes, enabling the design of synthetic glucans with optimized therapeutic profiles for specific diseases. The continued elucidation of the crosstalk between different β-glucan recognition pathways will further unlock their potential in clinical applications.

References

- 1. Frontiers | β-glucans: a potential source for maintaining gut microbiota and the immune system [frontiersin.org]

- 2. Structure-Functional Activity Relationship of β-Glucans From the Perspective of Immunomodulation: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. invivogen.com [invivogen.com]

- 5. [The biological activity of beta-glucans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Structure and biological activities of fungal beta-1,3-glucans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of (1→3)-β-D-Glucans in the Induction of Cytokine Production from Macrophages, in Vitro [jstage.jst.go.jp]

- 8. Frontiers | Structure-Functional Activity Relationship of β-Glucans From the Perspective of Immunomodulation: A Mini-Review [frontiersin.org]

- 9. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]

- 10. Immunomodulatory Effect and Biological Significance of β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulatory Effect of β-glucans on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dectin-1 Activation by a Natural Product β-Glucan Converts Immunosuppressive Macrophages into an M1-like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Yeast beta-glucan amplifies phagocyte killing of iC3b-opsonized tumor cells via complement receptor 3-Syk-phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. β-glucan Recognition by the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The beta-glucan-binding lectin site of mouse CR3 (CD11b/CD18) and its function in generating a primed state of the receptor that mediates cytotoxic activation in response to iC3b-opsonized target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. β-Glucan attenuates TLR2- and TLR4-mediated cytokine production by microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. β-Glucan Assay Kit (Yeast & Mushroom) [neogen.com]

- 25. Establishment of a quantification method for β-glucans and their immune activity potential for quality control of β-glucan containing products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. New developments and prospective applications for beta (1,3) glucans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. β‐1,3 Glucan Microparticles & Nanoparticles: Fabrication Methods & Applications in Immunomodulation & Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Laminarihexaose Signaling Pathway in Arabidopsis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Laminarihexaose, a non-branched β-1,3-glucan hexasaccharide, is a conserved carbohydrate motif found in the cell walls of oomycetes and fungi. In the model plant Arabidopsis thaliana, it acts as a Microbe-Associated Molecular Pattern (MAMP), triggering a suite of defense responses collectively known as PAMP-Triggered Immunity (PTI). The perception of and response to this compound are critical for resistance against a broad range of pathogens. This technical guide provides an in-depth overview of the core signaling pathway, presents quantitative data on induced responses, details key experimental protocols for studying this pathway, and includes visual diagrams of the molecular interactions and experimental workflows. The central component of this signaling cascade is the LysM-containing receptor-like kinase (LysM-RLK), CHITIN (B13524) ELICITOR RECEPTOR KINASE 1 (CERK1), which serves as an indispensable master switch for downstream signaling.[1][2] Understanding this pathway offers potential avenues for the development of novel plant protectants and immune-modulating compounds.

The Core Signaling Pathway

The perception of this compound in Arabidopsis initiates a rapid and robust signaling cascade. Unlike the perception of chitin, which requires a receptor complex involving LYK4 and LYK5 in addition to CERK1, the recognition of short, non-branched β-1,3-glucans like this compound is critically dependent on CERK1.[2][3] Mutants lacking a functional CERK1 protein are completely insensitive to this compound, failing to mount any of the canonical PTI responses, including MAPK activation, reactive oxygen species (ROS) generation, and defense gene expression.[1][2][3]

Upon perception of this compound, CERK1 is thought to initiate a phosphorylation cascade. While the direct downstream components for this compound are still being fully elucidated, they are believed to significantly overlap with the well-characterized chitin signaling pathway due to their shared reliance on CERK1.[4][5] In the chitin pathway, the receptor-like cytoplasmic kinase (RLCK) PBL27 is directly phosphorylated by CERK1.[4][5] Activated PBL27, in turn, phosphorylates the MAP kinase kinase kinase, MAPKKK5, which then initiates a canonical MAPK cascade involving MKK4/MKK5 and subsequently MPK3/MPK6.[4][5] This cascade leads to the phosphorylation of various transcription factors, ultimately reprogramming the plant's transcriptome to activate defense mechanisms.

Quantitative Data on this compound-Induced Responses

Quantitative analysis of PTI responses is crucial for understanding the sensitivity and magnitude of the plant's perception system. The following tables summarize key quantitative data related to this compound signaling in Arabidopsis thaliana.

Table 1: Elicitor Concentrations for PTI Responses

| Response Measured | Elicitor Concentration | Plant System Used | Reference |

| Reactive Oxygen Species (ROS) Burst | 250 µM this compound | A. thaliana Col-0AEQ leaf discs | [6] |

| Cytosolic Ca2+ Influx | 250 µM this compound | A. thaliana Col-0AEQ leaf discs | [6] |

| MAPK Activation | 250 µM this compound | A. thaliana Col-0AEQ leaf discs | [6] |

| Defense Gene Expression (Global) | 1,3-β-d-(Glc)6 | A. thaliana seedlings | [2] |

Table 2: Impact of CERK1 Mutation on Chitin-Induced Gene Expression

This table illustrates the critical role of CERK1 in MAMP signaling. While this data is for chitin, the complete loss of response in the cerk1 mutant is indicative of its central function, which also applies to this compound perception.[1][2]

| Genotype | Treatment | Number of Upregulated Genes (>2-fold) | Number of Downregulated Genes (>2-fold) | Reference |

| Wild-Type | (GlcNAc)8 | 1,222 | 421 | [1] |

| cerk1-1 | (GlcNAc)8 | 3 | 2 | [1] |

Detailed Experimental Protocols

Reproducible and standardized methods are essential for studying PTI. The following sections provide detailed protocols for the key assays used to characterize the this compound signaling pathway.

Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the rapid production of ROS upon elicitor perception using a luminol-based chemiluminescence assay.[7][8]

Workflow Diagram:

Methodology:

-

Plant Material: Use leaves from 4-5 week old, healthy Arabidopsis thaliana plants.

-

Leaf Disk Preparation: Excised leaf disks (4 mm diameter) are prepared using a cork borer.

-

Overnight Incubation: Float one leaf disk per well in a white 96-well plate containing 100 µL of sterile water. Incubate overnight at room temperature to reduce wounding-induced ROS.

-

Elicitation: On the day of the experiment, carefully remove the water. Add 100 µL of the assay solution: 50 µM luminol and 10 µg/mL horseradish peroxidase (HRP) dissolved in water, supplemented with the desired concentration of this compound. A mock treatment (water instead of elicitor) should be used as a negative control.

-

Measurement: Immediately place the 96-well plate into a chemiluminescence-capable plate reader and measure light emission (RLU) at 1- to 2-minute intervals for at least 60 minutes.

MAPK Activation Assay

This protocol detects the activation of MAP kinases (MPK3, MPK6) via phosphorylation using immunoblotting.[9][10][11]

Workflow Diagram:

Methodology:

-

Plant Material: Grow Arabidopsis seedlings on ½ MS agar (B569324) plates for 10-14 days.

-

Treatment: Flood the plates with a solution of this compound (e.g., 250 µM) or a mock solution. Harvest seedlings at various time points (e.g., 0, 5, 15, 30 minutes).

-

Sample Preparation: Quickly blot the seedlings dry, flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Protein Extraction: Add 2x Laemmli sample buffer directly to the ground tissue, vortex, and boil for 5-10 minutes. Centrifuge to pellet debris.

-

Immunoblotting: Separate approximately 15-20 µL of the supernatant on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Detection: Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody specific for phosphorylated MAPKs (e.g., anti-phospho-p44/42 MAPK (Erk1/2), Cell Signaling Technology #4370) typically at a 1:2,000 dilution. Wash and incubate with an HRP-conjugated secondary antibody.

-

Visualization: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager. The membrane can be stained with Ponceau S before blocking to verify equal protein loading.

Cytosolic Calcium Influx Measurement

This protocol measures changes in cytosolic Ca2+ concentration using transgenic Arabidopsis lines expressing the Ca2+ sensor aequorin.[6]

Methodology:

-

Plant Material: Use leaf disks from transgenic A. thaliana plants expressing cytosolic aequorin (e.g., Col-0AEQ line).

-

Aequorin Reconstitution: Incubate leaf disks overnight in a solution containing coelenterazine (B1669285) (e.g., 5 µM) in darkness to reconstitute active aequorin.

-

Measurement: Place a single leaf disk in a luminometer cuvette. Measure baseline luminescence for 1-2 minutes.

-

Elicitation: Inject the this compound solution into the cuvette to the final desired concentration (e.g., 250 µM).

-

Data Recording: Record the resulting luminescence spike over 10-15 minutes.

-

Discharge: At the end of the measurement, inject a discharge buffer (e.g., 1 M CaCl2 in 10% ethanol) to release all remaining aequorin, allowing for normalization of the data.

Defense Gene Expression Analysis (RT-qPCR)

This protocol quantifies the transcript levels of specific defense-related genes following elicitation.[1][12]

Methodology:

-

Plant Material and Treatment: Treat 10-14 day old seedlings with this compound as described for the MAPK assay. Harvest at desired time points (e.g., 0, 30, 60 minutes).

-

RNA Extraction: Flash-freeze seedlings in liquid nitrogen and extract total RNA using a commercial kit or a Trizol-based method.

-

cDNA Synthesis: Treat RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix. Use primers specific for defense marker genes (e.g., FRK1, PAD3) and a reference gene for normalization (e.g., UBQ5, ACTIN2).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are typically presented as fold-change in expression relative to the mock-treated control at the corresponding time point.

Conclusion and Future Directions

The this compound signaling pathway in Arabidopsis thaliana represents a key component of the plant's innate immune system. The LysM-RLK CERK1 is the central perception component, initiating a downstream signaling cascade that culminates in a broad-spectrum defense response. The experimental protocols detailed herein provide a robust framework for investigating this pathway.

Future research should focus on definitively identifying the direct downstream phosphorylation targets of CERK1 upon this compound perception and exploring the potential for functional redundancy or interaction with other receptor systems under different conditions. Furthermore, elucidating the precise transcription factors activated by the terminal MAPKs in this pathway will provide a more complete picture of how MAMP perception is translated into a specific and effective defensive output. This knowledge is paramount for the rational design of agents that can prime or directly activate plant immunity for sustainable crop protection.

References

- 1. CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Light Sheet Fluorescence Microscopy Quantifies Calcium Oscillations in Root Hairs of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. The Arabidopsis CERK1‐associated kinase PBL27 connects chitin perception to MAPK activation | The EMBO Journal [link.springer.com]

- 6. Plant species-specific recognition of long and short β-1,3-linked glucans is mediated by different receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Immunity-Related Oxidative Bursts by a Luminol-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 10. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. The Arabidopsis thaliana LysM‐containing Receptor‐Like Kinase 2 is required for elicitor‐induced resistance to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Identification of Laminarihexaose Receptors in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of laminarihexaose perception in plants. This compound, a short-chain β-1,3-glucan, acts as a microbe-associated molecular pattern (MAMP), triggering the plant's innate immune system. The identification and characterization of its receptors are crucial for understanding plant-pathogen interactions and for the development of novel disease resistance strategies.

Identified Receptors and Species Specificity

The perception of β-1,3-glucans is highly specific among different plant species, suggesting the evolution of distinct receptor systems. While some plants, like those in the Solanaceae family (Nicotiana benthamiana), primarily recognize long-chain β-1,3-glucans such as laminarin, others, particularly in the Brassicaceae family, have evolved to detect short-chain fragments like this compound.[1][2]

In the model plant Arabidopsis thaliana, the primary receptor kinase identified for the perception of short β-1,3-glucans is CERK1 (Chitin Elicitor Receptor Kinase 1) .[1] This finding is supported by studies showing that cerk1 mutants are insensitive to this compound. CERK1 is a LysM-containing receptor-like kinase (LysM-RLK) that plays a central role in the perception of various carbohydrate-based MAMPs, including chitin (B13524).[3][4] The perception of longer-chain β-glucans in other species, such as rice and N. benthamiana, appears to be independent of CERK1, indicating the presence of alternative receptor complexes.[1]

In some symbiotic interactions, such as arbuscular mycorrhiza, CERK1 is also involved in the perception of short-chain chitin oligomers, highlighting its dual role in both immunity and symbiosis.[5][6]

Quantitative Data on this compound Perception

The following table summarizes the quantitative data available for the elicitation of immune responses by this compound in plants. It is important to note that detailed binding affinity studies (e.g., determining the dissociation constant, Kd) for this compound and its receptors are still limited in the public domain.

| Plant Species | Elicitor | Concentration for Immune Response | Measured Response | Reference |

| Arabidopsis thaliana | This compound | Not specified | MAPK activation, ROS generation, gene expression | [4] |

| Capsella rubella | This compound | Not specified | Immune response | [1] |

| Brachypodium distachyon | This compound | 250 µM | ROS production | [2] |

| Hordeum vulgare | This compound | 250 µM | ROS production | [2] |

Experimental Protocols

The identification and characterization of this compound receptors involve a range of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS by plant tissues upon elicitor treatment, a hallmark of PAMP-triggered immunity.

Materials:

-

Plant leaf discs or seedling tissues

-

Luminol (B1675438) solution

-

Horseradish peroxidase (HRP)

-

This compound solution

-

Microplate luminometer

Protocol:

-

Collect leaf discs (e.g., 4 mm diameter) from mature plant leaves or use whole seedlings.

-

Float the leaf discs or seedlings in sterile water overnight in a 96-well plate to allow for wound-induced ROS to subside.

-

On the day of the experiment, replace the water with the assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL).

-

Allow the tissues to incubate in the assay solution for at least one hour.

-

Initiate the measurement of luminescence in a microplate luminometer.

-

After a few minutes of baseline reading, add the this compound solution to the desired final concentration (e.g., 250 µM).

-

Continue to measure luminescence for at least 30-60 minutes to capture the full ROS burst.

-

Data is typically presented as relative luminescence units (RLU) over time.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This method detects the phosphorylation of MAPKs, a key step in the downstream signaling cascade following receptor activation.

Materials:

-

Plant seedlings or protoplasts

-

This compound solution

-

Liquid nitrogen

-

Protein extraction buffer

-

Phospho-p44/42 MAPK (Erk1/2) antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Protocol:

-

Grow plant seedlings under sterile conditions.

-

Treat the seedlings with this compound solution (e.g., 250 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Immediately freeze the treated tissues in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

-

Determine the protein concentration of the extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody that specifically recognizes the phosphorylated form of MAPKs.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system. An increase in the band intensity corresponding to the phosphorylated MAPKs indicates activation.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with the receptor of interest, such as co-receptors or downstream signaling components.

Materials:

-

Plant tissue transiently or stably expressing a tagged version of the receptor (e.g., CERK1-GFP).

-

Co-IP buffer

-

Antibody against the tag (e.g., anti-GFP)

-

Protein A/G magnetic beads

-

Mass spectrometer

Protocol:

-

Homogenize plant tissue expressing the tagged receptor in Co-IP buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein complexes.

-

Incubate the protein extract with the antibody against the tag to allow for the formation of antibody-receptor complexes.

-

Add protein A/G magnetic beads to the mixture and incubate to capture the antibody-receptor complexes.

-

Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads.

-

Identify the co-precipitated proteins by mass spectrometry.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Arabidopsis thaliana

The perception of this compound by CERK1 in Arabidopsis initiates a signaling cascade that leads to the activation of immune responses. The following diagram illustrates the proposed pathway.

Caption: Proposed this compound signaling pathway in Arabidopsis.

Experimental Workflow for Receptor Identification

The following diagram outlines a general workflow for the identification of novel plant receptors for carbohydrate elicitors like this compound.

Caption: Workflow for plant receptor identification.

Future Directions

While significant progress has been made in understanding this compound perception, several areas require further investigation. The identification of receptor complexes for β-glucans in a wider range of plant species is a key priority. Elucidating the full signaling cascade downstream of receptor activation, including the identification of specific transcription factors, will provide a more complete picture of this important aspect of plant immunity. Furthermore, detailed structural studies of the receptor-ligand interaction will be invaluable for the rational design of new molecules to enhance plant disease resistance.

References

- 1. Plant species-specific recognition of long and short β-1,3-linked glucans is mediated by different receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A receptor required for chitin perception facilitates arbuscular mycorrhizal associations and distinguishes root symbiosis from immunity - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Laminarihexaose from Brown Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminarihexaose, a β-glucan oligosaccharide derived from brown algae, is a molecule of significant interest in biomedical research and drug development due to its diverse biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the enzymatic production of this hexasaccharide from laminarin, its purification to homogeneity, and the subsequent signaling pathways it activates, offering a comprehensive resource for researchers in the field.

Introduction: The Promise of this compound

Brown algae, particularly species of the Laminaria genus, are a rich source of the storage polysaccharide laminarin.[1][2] This β-glucan, composed primarily of β-1,3-linked glucose residues with some β-1,6 branches, serves as the precursor for a range of bioactive oligosaccharides.[1][3] Among these, this compound, a hexamer of glucose with β-1,3 linkages, has emerged as a molecule with potent immunomodulatory and other biological effects. Its defined structure and size allow for precise studies of its mechanism of action, making it a valuable tool in drug discovery and development. This guide outlines the key methodologies for the successful isolation and study of this compound.

Enzymatic Production of this compound from Laminarin

The controlled enzymatic hydrolysis of laminarin is the preferred method for producing this compound, as it offers high specificity and mild reaction conditions compared to chemical hydrolysis.[3] The choice of enzyme is critical for maximizing the yield of the desired hexasaccharide.

Key Enzymes in Laminarin Hydrolysis

Endo-1,3-β-glucanases (laminarinases, EC 3.2.1.39) are the primary enzymes used for the depolymerization of laminarin.[3][4] These enzymes randomly cleave the internal β-1,3-glycosidic bonds of the laminarin polymer, releasing a mixture of laminari-oligosaccharides of varying degrees of polymerization (DP).[3][4]

Recent research has identified specific endo-1,3-β-glucanases with a preference for producing smaller oligosaccharides. For instance, an enzyme isolated from the scallop Chlamys farreri has shown a higher hydrolytic activity towards this compound than laminarin itself, suggesting its potential utility in the targeted production of this hexasaccharide.[5][6] Similarly, an endo-β-1,3-glucanase from Penicillium expansum has been characterized for its ability to hydrolyze laminarin into smaller oligosaccharides.[4]

Experimental Protocol: Enzymatic Hydrolysis of Laminarin

This protocol provides a general framework for the enzymatic production of this compound. Optimization of specific parameters (e.g., enzyme concentration, incubation time) is recommended for different enzyme sources and laminarin preparations.

Materials:

-

Laminarin from Laminaria digitata

-

Endo-1,3-β-glucanase (e.g., from Trichoderma sp. or a recombinant source with known specificity)

-

Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

-

Tris-HCl buffer (1 M, pH 8.0) for reaction termination

-

Heating block or water bath

-

Centrifuge

Procedure:

-

Substrate Preparation: Prepare a 1% (w/v) solution of laminarin in 50 mM sodium acetate buffer (pH 5.0). Stir until fully dissolved. Gentle heating may be applied if necessary.

-

Enzyme Addition: Add the endo-1,3-β-glucanase to the laminarin solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:100 (enzyme:substrate, w/w) is common.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37-50°C) with gentle agitation. Monitor the reaction progress over time (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots.

-

Reaction Termination: Stop the reaction by adding 1 M Tris-HCl buffer (pH 8.0) to inactivate the enzyme or by heating the reaction mixture to 100°C for 10 minutes.

-

Clarification: Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet any insoluble material. Collect the supernatant containing the laminari-oligosaccharides.

Purification of this compound

Following enzymatic hydrolysis, a mixture of oligosaccharides with varying DPs will be present. A multi-step purification strategy is required to isolate this compound to a high degree of purity.

Purification Workflow

A combination of size-exclusion chromatography (SEC) and high-performance anion-exchange chromatography (HPAEC) is a robust method for the purification of neutral oligosaccharides like this compound.[7][8]

Caption: Experimental workflow for the production and purification of this compound.

Experimental Protocols

3.2.1. Size-Exclusion Chromatography (SEC)

Materials:

-

SEC column (e.g., Bio-Gel P-6 or Superdex 30)

-

Deionized water (mobile phase)

-

Fraction collector

-

Refractive index (RI) detector

Procedure:

-

Column Equilibration: Equilibrate the SEC column with deionized water at a constant flow rate (e.g., 0.5 mL/min).

-

Sample Loading: Load the supernatant from the enzymatic hydrolysis onto the column.

-

Elution and Fractionation: Elute the oligosaccharides with deionized water and collect fractions. Monitor the elution profile using an RI detector.

-

Fraction Analysis: Analyze the collected fractions for the presence of this compound using techniques such as thin-layer chromatography (TLC) or mass spectrometry. Pool the fractions containing the desired hexasaccharide.

3.2.2. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

For higher resolution and purity, HPAEC-PAD is an excellent method for separating neutral oligosaccharides.[7][8]

Materials:

-

HPAEC system with a PAD detector

-

Anion-exchange column (e.g., CarboPac PA1 or PA100)

-

Mobile phases: Deionized water, Sodium hydroxide (B78521) solution, Sodium acetate solution

Procedure:

-

Column Equilibration: Equilibrate the column with the initial mobile phase conditions.

-

Sample Injection: Inject the this compound-containing fractions from the SEC step.

-

Gradient Elution: Apply a gradient of sodium acetate in a sodium hydroxide solution to elute the bound oligosaccharides. The specific gradient will depend on the column and the complexity of the sample.

-

Detection and Fraction Collection: Detect the eluting oligosaccharides using the PAD. Collect the peak corresponding to this compound.

-

Desalting: Desalt the collected fractions using a suitable method, such as solid-phase extraction or dialysis.

Structural Characterization and Quantitative Data

The purity and structure of the isolated this compound should be confirmed using analytical techniques.

Mass Spectrometry and NMR

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of this compound (C36H62O31, MW: 990.86 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the glycosidic linkages and the anomeric configuration of the glucose units, confirming the β-1,3-linked structure of this compound.

Quantitative Data

The yield of this compound is dependent on the brown algal species, the laminarin extraction method, and the specifics of the enzymatic hydrolysis. While precise yields for this compound are not extensively reported, the following table provides an overview of laminarin content in various brown algae and the products of its hydrolysis.

| Brown Alga Species | Laminarin Content (% dry weight) | Enzymatic Hydrolysis Products | Reference |

| Laminaria digitata | Up to 35% | Glucose, Laminaribiose, Laminaritriose, etc. | [1] |

| Laminaria hyperborea | Variable | Oligosaccharides of varying DP | [1] |

| Saccharina latissima | Variable | Oligosaccharides of varying DP | [1] |

| Laminaria japonica | 3.9-11.6% | Reducing sugars | [9] |

Note: The specific yield of this compound requires optimization of the enzymatic hydrolysis and subsequent purification steps.

Biological Activity and Signaling Pathways

This compound and other β-glucans are known to interact with pattern recognition receptors (PRRs) on immune cells, leading to the activation of downstream signaling pathways.

Dectin-1: The Primary Receptor for β-Glucans

Dectin-1, a C-type lectin receptor expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils, is a key receptor for β-1,3-glucans.[10][11] The binding of laminarin and its oligosaccharides, including this compound, to Dectin-1 initiates a signaling cascade that leads to various cellular responses.[12][13]

Downstream Signaling Cascade

The activation of Dectin-1 by this compound triggers a signaling pathway involving the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9). This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which regulate the expression of genes involved in inflammation, phagocytosis, and the production of reactive oxygen species (ROS).

Caption: Dectin-1 signaling pathway activated by this compound.

Conclusion

The discovery and isolation of this compound from brown algae represent a significant advancement in the study of bioactive carbohydrates. The methodologies outlined in this guide, from enzymatic production and purification to the elucidation of its signaling pathways, provide a solid foundation for researchers to explore the therapeutic potential of this promising oligosaccharide. Further research into optimizing the production of this compound and a deeper understanding of its interactions with various cellular receptors will undoubtedly pave the way for novel drug development strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Laminarin and Laminarin Oligosaccharides Originating from Brown Algae: Preparation, Biological Activities, and Potential Applications [html.rhhz.net]

- 4. A First Expression, Purification and Characterization of Endo-β-1,3-Glucanase from Penicillium expansum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dextrin characterization by high-performance anion-exchange chromatography--pulsed amperometric detection and size-exclusion chromatography--multi-angle light scattering--refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Activation of the innate immune receptor Dectin-1 upon formation of a “phagocytic synapse” | Semantic Scholar [semanticscholar.org]

- 12. rug.nl [rug.nl]

- 13. Laminarin-mediated targeting to Dectin-1 enhances antigen-specific immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Laminarihexaose: A Key Modulator of Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Laminarihexaose, a β-1,3-glucan oligosaccharide, is emerging as a significant player in the field of immunology, particularly in the activation of the innate immune system. As a pathogen-associated molecular pattern (PAMP), it is recognized by specific pattern recognition receptors (PRRs) on immune cells, triggering a cascade of signaling events that culminate in a robust immune response. This technical guide provides a comprehensive overview of the role of this compound in innate immunity, focusing on its mechanism of action, interaction with key immune receptors, and its effects on various immune cells. The guide is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of this fascinating molecule.

Introduction to this compound and Innate Immunity

The innate immune system constitutes the first line of defense against invading pathogens. It relies on a germline-encoded set of PRRs that recognize conserved molecular structures on microorganisms, known as PAMPs. β-glucans, major components of fungal cell walls, are a well-characterized class of PAMPs. This compound is a soluble oligosaccharide consisting of six glucose units linked by β-1,3-glycosidic bonds. While larger particulate β-glucans are known to be potent immune activators, soluble oligosaccharides like this compound have been shown to possess more nuanced immunomodulatory properties, acting as both agonists and antagonists of immune responses depending on the context and their presentation.

Mechanism of Action: Dectin-1 Signaling

The primary receptor for β-1,3-glucans, including this compound, is Dectin-1 (Dendritic cell-associated C-type lectin-1), a type II transmembrane receptor expressed predominantly on myeloid cells such as macrophages, dendritic cells, and neutrophils. The binding of this compound to Dectin-1 initiates a signaling cascade that is crucial for the orchestration of the innate immune response.

While this compound on its own may not bind effectively to Dectin-1, its activity is significantly enhanced when presented in a multivalent form, such as when conjugated to a protein carrier.[1] This multivalent binding is thought to induce receptor clustering, a critical step for signal transduction. Upon ligand binding and clustering, the immunoreceptor tyrosine-based activation motif (ITAM)-like motif in the cytoplasmic tail of Dectin-1 is phosphorylated by Src family kinases. This phosphorylation event creates a docking site for the spleen tyrosine kinase (Syk).

The recruitment and activation of Syk trigger two major downstream signaling pathways: the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the MAPK (mitogen-activated protein kinase) pathway.

NF-κB Pathway Activation

The CARD9-Bcl10-MALT1 complex acts as a scaffold downstream of Syk, leading to the activation of the TAK1 kinase. TAK1, in turn, activates the IKK complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, inducing the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

MAPK Pathway Activation

TAK1 also activates the MAPK cascade, which involves a series of protein kinases that phosphorylate and activate one another. The three main MAPK pathways are the extracellular signal-regulated kinase (ERK) pathway, the c-Jun N-terminal kinase (JNK) pathway, and the p38 MAPK pathway. The activation of these pathways leads to the phosphorylation and activation of various transcription factors, including AP-1 (activator protein-1), which also translocates to the nucleus to induce the expression of pro-inflammatory genes.

Immunomodulatory Effects on Innate Immune Cells

This compound, through the activation of Dectin-1 signaling, exerts a profound influence on the function of various innate immune cells.

Macrophages

Macrophages are key players in the innate immune response, responsible for phagocytosis, antigen presentation, and the production of cytokines. This compound has been shown to activate macrophages, leading to:

-

Enhanced Phagocytosis: Increased engulfment of pathogens and cellular debris.

-

Cytokine Production: Secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

-

Upregulation of Co-stimulatory Molecules: Increased expression of molecules like CD80 and CD86, which are essential for the activation of T cells and bridging the innate and adaptive immune responses.

Natural Killer (NK) Cells

NK cells are cytotoxic lymphocytes that play a critical role in the early defense against viral infections and cancer. This compound can enhance the cytotoxic activity of NK cells, leading to more efficient killing of target cells.[2] This is often associated with increased production of interferon-gamma (IFN-γ) and the release of cytotoxic granules containing perforin (B1180081) and granzymes.[2]

Dendritic Cells (DCs)

DCs are the most potent antigen-presenting cells (APCs) and are crucial for initiating adaptive immune responses. This compound can promote the maturation of DCs, a process characterized by:

-

Upregulation of MHC Molecules: Increased expression of both MHC class I and class II molecules for enhanced antigen presentation.

-

Increased Expression of Co-stimulatory Molecules: Upregulation of CD80, CD86, and CD40, which provide the necessary second signal for T cell activation.

-

Cytokine Secretion: Production of cytokines such as IL-12, which is critical for the differentiation of naive T cells into Th1 cells.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of laminarin and its derivatives on innate immune responses. It is important to note that the activity of these β-glucans can vary depending on their purity, molecular weight, and degree of branching.

| Parameter | Ligand | Receptor | Value | Cell Type | Reference |

| Binding Affinity (KD) | Laminarin (4-4.8 kDa) | Human Dectin-1 | 0.205 - 0.998 µg/mL | Recombinant | [3] |

| Laminarin (4-4.8 kDa) | Mouse Dectin-1 | 0.162 - 1.170 µg/mL | Recombinant | [3] | |

| This compound | Dectin-1 | Ineffective binding alone | Recombinant | [1] | |

| Multivalent this compound | Dectin-1 | Strong affinity | Recombinant | [1] |

| Cytokine | Ligand (Concentration) | Fold Increase / Concentration | Cell Line | Reference |

| TNF-α | Laminarin (1000 µg/mL) | ~1500 pg/mL | RAW 264.7 | [3] |

| Laminarin (1000 µg/mL) | ~200 pg/mL | THP-1 | [3] | |

| IL-12 | Laminarin (high dose) | Significant increase in serum | Immunosuppressed mice | [2] |

| IFN-γ | Laminarin (high dose) | Significant increase in serum | Immunosuppressed mice | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.

Preparation of this compound Solution

-

Reconstitution: Dissolve this compound powder in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium to a desired stock concentration (e.g., 10 mg/mL).

-

Sterilization: Filter the solution through a 0.22 µm syringe filter to ensure sterility.

-

Storage: Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Macrophage Activation Assay

-

Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 104 cells/well in complete DMEM medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µg/mL). Include a positive control (LPS, 1 µg/mL) and a negative control (medium alone).

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for cytokine analysis.

-

Cytokine Analysis: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability (Optional): The remaining cells can be used to assess viability using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.

-

Flow Cytometry (Optional): To analyze the expression of cell surface markers, gently scrape the cells, wash with PBS, and stain with fluorescently labeled antibodies against CD80, CD86, and MHC class II. Analyze the cells using a flow cytometer.

NK Cell Cytotoxicity Assay

-

Target Cell Labeling: Label target cells (e.g., K562) with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.

-

Effector Cell Preparation: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) or use an NK cell line (e.g., NK-92).

-

Co-culture: Co-culture the labeled target cells with effector NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well V-bottom plate in the presence or absence of this compound (e.g., 50 µg/mL).

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Measurement of Target Cell Lysis: Centrifuge the plate and transfer the supernatant to a new 96-well plate. Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.

-

Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells incubated with medium alone.

-

Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

-

Dendritic Cell Maturation Assay

-

Generation of Immature DCs: Generate monocyte-derived DCs (mo-DCs) by culturing human PBMCs with GM-CSF and IL-4 for 5-6 days.

-

Treatment: On day 6, treat the immature DCs with this compound (e.g., 100 µg/mL) for 48 hours. Include a positive control (e.g., a cytokine cocktail of TNF-α, IL-1β, IL-6, and PGE2) and a negative control (medium alone).

-

Phenotypic Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against maturation markers such as CD83, CD86, CD80, and HLA-DR. Analyze the expression of these markers by flow cytometry.

-

Functional Analysis (Mixed Lymphocyte Reaction): Co-culture the treated DCs with allogeneic naive T cells. After 3-5 days, assess T cell proliferation by measuring the incorporation of 3H-thymidine or using a CFSE dilution assay.

-

Cytokine Production: Collect the supernatant from the DC cultures and measure the concentration of IL-12p70 using ELISA.

Conclusion

This compound represents a promising immunomodulatory agent with the potential for therapeutic applications in various fields, including vaccine adjuvants, cancer immunotherapy, and the treatment of infectious diseases. Its ability to activate key innate immune cells through the Dectin-1 signaling pathway highlights its importance as a PAMP. The detailed experimental protocols and quantitative data provided in this guide are intended to empower researchers to further explore the intricate role of this compound in innate immunity and to unlock its full therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationship of this compound and to optimize its delivery and formulation for clinical applications.

References

- 1. Molecular Interactions of β-(1→3)-Glucans with Their Receptors | MDPI [mdpi.com]

- 2. Laminarin enhances the activity of natural killer cells in immunosuppressed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunoregulatory activity of the natural product laminarin varies widely as a result lt of its physical properties - PMC [pmc.ncbi.nlm.nih.gov]

Laminarihexaose: A Technical Guide to its Natural Sources, Occurrence, and Production

For Researchers, Scientists, and Drug Development Professionals

Introduction